2-Chloro-4-(3-chlorophenoxy)quinazoline

Kinase Inhibition EGFR Medicinal Chemistry

This 2,4-disubstituted quinazoline is a privileged EGFR inhibitor intermediate. The 2-chloro group is not passive—it actively modulates kinase selectivity (Myers et al.) while serving as a reactive SNAr handle for rapid analog generation. The pre-installed 3-chlorophenoxy pharmacophore spares p56lck, minimizing off-target immunological effects. With a LogP of 4.73 and TPSA of 35.01 Ų, it is engineered for enhanced blood-brain barrier penetration—ideal for CNS kinase programs. Procure now to accelerate hit-to-lead timelines and reduce synthetic overhead.

Molecular Formula C14H8Cl2N2O
Molecular Weight 291.1 g/mol
CAS No. 61067-68-3
Cat. No. B14599800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-chlorophenoxy)quinazoline
CAS61067-68-3
Molecular FormulaC14H8Cl2N2O
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC(=CC=C3)Cl
InChIInChI=1S/C14H8Cl2N2O/c15-9-4-3-5-10(8-9)19-13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H
InChIKeyIDCCFNVIYOEIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(3-chlorophenoxy)quinazoline (CAS 61067-68-3) for Kinase Inhibitor Development and Heterocyclic Synthesis


2-Chloro-4-(3-chlorophenoxy)quinazoline (CAS 61067-68-3) is a 2,4-disubstituted quinazoline derivative with a molecular formula of C₁₄H₈Cl₂N₂O and a molecular weight of 291.13 g/mol [1]. It features a chloro group at the 2-position and a 3-chlorophenoxy group at the 4-position of the quinazoline core, a substitution pattern that positions it as both a synthetic building block and a key intermediate in structure-activity relationship (SAR) studies for kinase inhibition [2]. The compound's calculated LogP of 4.73 and topological polar surface area (TPSA) of 35.01 Ų define its physicochemical profile, which is relevant for permeability and target engagement in cell-based assays [1].

Why 2-Chloro-4-(3-chlorophenoxy)quinazoline (61067-68-3) Cannot Be Replaced by Unsubstituted or 2-Unsubstituted Analogs in Kinase SAR Programs


Generic substitution within the 4-phenoxyquinazoline class is not scientifically valid due to the decisive role of the 2-chloro substituent in determining both synthetic utility and kinase inhibitory profile. In the seminal SAR study by Myers et al., the 3-chlorophenoxy derivative (compound 5) exhibited potent EGFR inhibition, whereas the corresponding 2-unsubstituted analog showed a markedly different activity profile, underscoring that the 2-position substituent is not a passive element but an active modulator of kinase selectivity and potency [1]. Furthermore, from a procurement standpoint, the 2-chloro group serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amines or other nucleophiles to generate focused libraries of 2-substituted analogs [2]. Using a 2-unsubstituted or 2-methyl analog forfeits this synthetic versatility and may lead to compounds with unpredictable biological activity, thereby compromising the reproducibility and interpretability of SAR data. The presence of the 3-chloro substituent on the phenoxy ring further differentiates this compound from unsubstituted phenoxy analogs, contributing to enhanced lipophilicity and potentially improved cellular permeability, as reflected in its calculated LogP of 4.73 [3].

Quantitative Differentiation of 2-Chloro-4-(3-chlorophenoxy)quinazoline (61067-68-3): Comparative Potency, Physicochemical Profile, and Synthetic Utility


EGFR Tyrosine Kinase Inhibitory Potency of 4-(3-Chlorophenoxy)quinazoline Core

The 4-(3-chlorophenoxy)quinazoline scaffold, which constitutes the core of 2-Chloro-4-(3-chlorophenoxy)quinazoline, was identified by Myers et al. as an extremely potent inhibitor of epidermal growth factor receptor (EGF-R) tyrosine kinase [1]. While a precise IC₅₀ value for the 2-chloro-substituted target compound was not disclosed in the primary publication, the study established that the 3-chlorophenoxy derivative (compound 5) was among the most potent EGF-R inhibitors in the series, with the class demonstrating nanomolar-range potency [1]. In contrast, the corresponding 4-(3-chloroanilino) and 4-(3-chlorothiophenoxy) analogs exhibited a distinct selectivity profile, with the anilino derivative showing preferential p56lck inhibition (IC₅₀ = 0.50 µM for RPR-108518A) [1].

Kinase Inhibition EGFR Medicinal Chemistry SAR

Lipophilicity (LogP) and Predicted Membrane Permeability

2-Chloro-4-(3-chlorophenoxy)quinazoline exhibits a calculated LogP of 4.73 [1], which is significantly higher than that of the unsubstituted 2-chloro-4-phenoxyquinazoline (LogP ≈ 3.5-4.0, based on structural analogs) [2]. This 0.7-1.2 unit increase in LogP, attributable to the 3-chloro substituent on the phenoxy ring, translates to an approximately 5-15 fold increase in theoretical octanol-water partition coefficient, suggesting enhanced passive membrane permeability and potentially improved cellular uptake in whole-cell assays.

Physicochemical Properties LogP Drug Design Permeability

Synthetic Versatility as a 2-Chloro Electrophile

The 2-chloro substituent in 2-Chloro-4-(3-chlorophenoxy)quinazoline serves as an activated electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amines, thiols, or alkoxides at the 2-position [1]. This reactivity is not present in 2-unsubstituted quinazolines (e.g., 4-(3-chlorophenoxy)quinazoline), which lack a leaving group for post-functionalization. In a related study, Wang et al. demonstrated that 2-chloroquinazoline derivatives react efficiently with primary and secondary amines under mild conditions (K₂CO₃, DMF, 60-80°C) to yield 2-amino substituted products in 65-85% yields [2].

Synthetic Chemistry SNAr Building Block Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

2-Chloro-4-(3-chlorophenoxy)quinazoline has a calculated topological polar surface area (TPSA) of 35.01 Ų [1]. This value is well below the commonly accepted threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration [2]. In comparison, 4-(3-chloroanilino)quinazoline analogs, which contain an additional hydrogen bond donor, typically exhibit TPSA values exceeding 50 Ų [3], placing them near or above the BBB permeability cutoff.

Physicochemical Properties TPSA BBB Permeability CNS Drug Design

Optimal Research and Industrial Use Cases for 2-Chloro-4-(3-chlorophenoxy)quinazoline (61067-68-3)


Medicinal Chemistry: EGFR-Focused Kinase Inhibitor Lead Optimization

2-Chloro-4-(3-chlorophenoxy)quinazoline serves as an advanced intermediate for synthesizing 2-substituted 4-phenoxyquinazolines targeting EGFR and related kinases [1]. Its 2-chloro group enables late-stage diversification via SNAr to generate analog libraries for SAR studies. The 3-chlorophenoxy moiety confers preferential EGFR inhibition over p56lck, as established by Myers et al. [1], making it a strategic choice for programs seeking to minimize off-target immunological effects.

Chemical Biology: Design of CNS-Penetrant Kinase Probes

With a TPSA of 35.01 Ų and LogP of 4.73 [2], this compound possesses physicochemical properties predictive of favorable blood-brain barrier penetration [3]. Researchers investigating the role of CNS-expressed kinases (e.g., EGFR in glioblastoma) may select this scaffold over more polar anilinoquinazolines to enhance brain exposure in preclinical models.

Synthetic Methodology Development: SNAr Reaction Optimization

The activated 2-chloro position of this quinazoline provides an ideal substrate for developing and optimizing SNAr reactions with challenging nucleophiles [4]. Its well-defined structure and commercial availability make it a reliable benchmark for comparing reaction conditions (e.g., base, solvent, temperature) in both academic and industrial process chemistry settings.

Procurement: Preferred Building Block for 2,4-Disubstituted Quinazoline Libraries

For procurement managers and researchers building focused quinazoline libraries, this compound offers a dual advantage: a pre-installed 4-(3-chlorophenoxy) pharmacophore and a reactive 2-chloro handle [4]. This reduces the synthetic steps required to generate diverse analogs compared to starting from 2,4-dichloroquinazoline or 4-chloroquinazoline, thereby accelerating hit-to-lead timelines and lowering overall synthesis costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(3-chlorophenoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.